molecular formula C27H24F4N6O2 B10934620 {4-[(4-fluorophenoxy)methyl]phenyl}{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methanone

{4-[(4-fluorophenoxy)methyl]phenyl}{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methanone

Cat. No.: B10934620
M. Wt: 540.5 g/mol
InChI Key: XFPNPBPMZKHIKM-UHFFFAOYSA-N
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Description

The compound “{4-[(4-fluorophenoxy)methyl]phenyl}{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methanone” is a complex organic molecule that features multiple functional groups, including a fluorophenoxy group, a pyrazolyl group, a trifluoromethyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{4-[(4-fluorophenoxy)methyl]phenyl}{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methanone” can be achieved through a multi-step process involving the following key steps:

    Formation of the fluorophenoxy group: This can be achieved by reacting 4-fluorophenol with a suitable alkylating agent under basic conditions.

    Synthesis of the pyrazolyl group: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the piperazinyl group: This can be synthesized by reacting piperazine with suitable electrophiles.

    Coupling reactions: The final compound is formed by coupling the intermediate products using suitable coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the pyrazolyl or piperazinyl groups.

    Reduction: Reduction reactions could occur at the carbonyl group or other reducible functional groups.

    Substitution: The fluorophenoxy and trifluoromethyl groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions due to its multiple functional groups.

    Materials Science: It may be used in the development of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biological Probes: It may be used as a probe to study biological pathways and mechanisms.

Industry

    Polymer Science: The compound could be used in the synthesis of specialized polymers with unique properties.

    Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activity.

Mechanism of Action

The mechanism of action of “{4-[(4-fluorophenoxy)methyl]phenyl}{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methanone” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

    Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(4-chlorophenoxy)methyl]phenyl}{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methanone
  • {4-[(4-bromophenoxy)methyl]phenyl}{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methanone

Uniqueness

The uniqueness of “{4-[(4-fluorophenoxy)methyl]phenyl}{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methanone” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the fluorophenoxy group, in particular, may enhance its stability and bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C27H24F4N6O2

Molecular Weight

540.5 g/mol

IUPAC Name

[4-[(4-fluorophenoxy)methyl]phenyl]-[4-[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C27H24F4N6O2/c1-35-16-20(15-32-35)23-14-24(27(29,30)31)34-26(33-23)37-12-10-36(11-13-37)25(38)19-4-2-18(3-5-19)17-39-22-8-6-21(28)7-9-22/h2-9,14-16H,10-13,17H2,1H3

InChI Key

XFPNPBPMZKHIKM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)COC5=CC=C(C=C5)F)C(F)(F)F

Origin of Product

United States

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